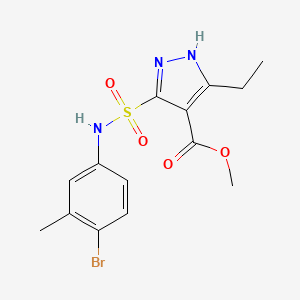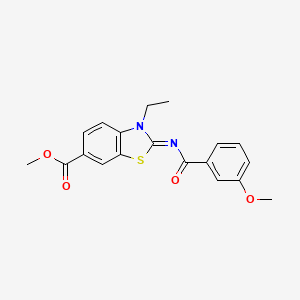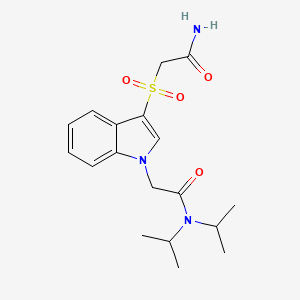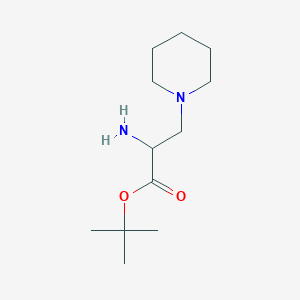
Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel-” is a chemical compound with the molecular formula C12H15FO . It has an average mass of 194.245 Da and a monoisotopic mass of 194.110687 Da .
Molecular Structure Analysis
The molecular structure of “Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel-” involves a cyclohexanol ring with a 4-fluorophenyl group attached . The (1R,2S)-rel- notation indicates the relative configuration of the chiral centers in the molecule .Applications De Recherche Scientifique
Synthesis and Photophysical Properties
Research on cyclohexanol derivatives has explored their synthesis and unique photophysical properties. For instance, a study by Philippe et al. (2022) detailed the synthesis of 1,1,4,4-tetracyanobutadienes (TCBDs) bearing a variety of fluorophores, derived from ynamides, which showcased remarkable emission properties across a wide wavelength range, from visible to near-infrared (NIR), with quantum yields reaching up to 7.8% in cyclohexane. These compounds exhibited significant environmental sensitivity, as evidenced by drastic changes in quantum yields when the solvent was switched from cyclohexane to toluene or dichloromethane, indicating potential applications in sensing and environmental monitoring technologies (Philippe et al., 2022).
Molecular Tagging and Velocimetry
Cyclohexanol has also found applications in molecular tagging velocimetry, a diagnostic technique used in fluid dynamics. Gendrich, Koochesfahani, and Nocera (1997) described the use of cyclohexanol in creating water-soluble complexes for molecular tagging diagnostics. These complexes enable the study of fluid flows, including high-speed flows and non-uniform mixtures, by generating grid patterns used for velocimetry, highlighting cyclohexanol's utility in advanced fluid dynamics research (Gendrich et al., 1997).
Fluorination Studies
The fluorination of cyclohexanols, including those with 4-fluorophenyl groups, has been studied for its complex reactions and outcomes. Mange and Middleton (1989) investigated the reaction of cyclohexanol with 4-morpholinosulfur trifluoride, revealing the influence of solvent polarity on the yield of fluorocyclohexane and highlighting the challenges and intricacies of introducing fluorine atoms into cyclohexanol compounds (Mange & Middleton, 1989).
Catalytic Applications
In catalysis, cyclohexanol derivatives have been employed as intermediates and catalysts for various reactions. For example, the study by Wang et al. (2011) on the selective hydrogenation of phenol to cyclohexanone using a Pd@carbon nitride catalyst in aqueous media demonstrated the high activity and selectivity of this process, which is crucial for the production of key industrial chemicals (Wang et al., 2011).
Structural and Crystallographic Studies
Structural and crystallographic analyses of cyclohexanol derivatives, such as those conducted by Samshuddin et al. (2014), have provided insights into the molecular and crystal structures of these compounds. Their research on three highly-substituted cyclohexanol derivatives revealed similarities and differences in molecular conformations and crystal packing, contributing to the understanding of structure-property relationships in cyclohexanol-based compounds (Samshuddin et al., 2014).
Propriétés
IUPAC Name |
(1R,2S)-2-(4-fluorophenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOONSTDBFNVLTK-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide](/img/structure/B2663995.png)
![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2663996.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2663999.png)



![2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B2664007.png)
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2664008.png)

![(2S)-2-[(4-chlorophenyl)sulfonylamino]propanoic acid](/img/no-structure.png)
